molecular formula C12H16N4O2S B10919229 1-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)thiourea

1-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)thiourea

Cat. No.: B10919229
M. Wt: 280.35 g/mol
InChI Key: FXJNRFIZKBQHTJ-UHFFFAOYSA-N
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Description

N-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA is a synthetic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a pyrazole ring and a furan ring, which are connected through a thiourea linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA typically involves the reaction of 1-(ethoxymethyl)-1H-pyrazole-4-amine with 2-furylmethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale. The use of automated systems and advanced purification techniques further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

N-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2-furylmethyl)thiourea
  • N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N’-(2-furylmethyl)thiourea

Uniqueness

N-[1-(ETHOXYMETHYL)-1H-PYRAZOL-4-YL]-N’-(2-FURYLMETHYL)THIOUREA is unique due to its specific ethoxymethyl and furylmethyl substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4O2S

Molecular Weight

280.35 g/mol

IUPAC Name

1-[1-(ethoxymethyl)pyrazol-4-yl]-3-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C12H16N4O2S/c1-2-17-9-16-8-10(6-14-16)15-12(19)13-7-11-4-3-5-18-11/h3-6,8H,2,7,9H2,1H3,(H2,13,15,19)

InChI Key

FXJNRFIZKBQHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C=N1)NC(=S)NCC2=CC=CO2

Origin of Product

United States

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